4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
Description
4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms
Properties
IUPAC Name |
4,4-diphenyl-2-pyridin-3-yl-1,2-dihydro-3,1-benzoxazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O/c1-3-11-20(12-4-1)25(21-13-5-2-6-14-21)22-15-7-8-16-23(22)27-24(28-25)19-10-9-17-26-18-19/h1-18,24,27H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYLLEPFNOLJUCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3NC(O2)C4=CN=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-aminopyridine with diphenylmethanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often in a solvent like toluene or ethanol, to facilitate the formation of the benzoxazine ring.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the benzoxazine ring.
Scientific Research Applications
4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethyl-2,2’-bipyridyl: Another compound with a similar pyridine structure but different substituents.
2,2’-Bi-4-picoline: Shares the pyridine core but differs in the functional groups attached.
Uniqueness
4,4-DIPHENYL-2-(PYRIDIN-3-YL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to its specific combination of a benzoxazine ring with diphenyl and pyridine substituents. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
